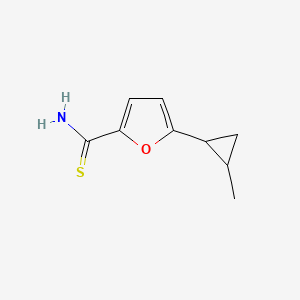

5-(2-Methylcyclopropyl)furan-2-carbothioamide

Beschreibung

Eigenschaften

Molekularformel |

C9H11NOS |

|---|---|

Molekulargewicht |

181.26 g/mol |

IUPAC-Name |

5-(2-methylcyclopropyl)furan-2-carbothioamide |

InChI |

InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12) |

InChI-Schlüssel |

MTKVXWCUUMMXKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC1C2=CC=C(O2)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The primary synthetic approach to prepare 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves the condensation reaction between the corresponding substituted furan-2-carbaldehyde and thiosemicarbazide under reflux conditions in an alcoholic solvent such as methanol or ethanol. This method is consistent with the synthesis of various furan-based thiosemicarbazone derivatives reported in the literature.

Stepwise Preparation Protocol

Synthesis of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde

- The starting aldehyde, 5-(2-Methylcyclopropyl)furan-2-carbaldehyde, can be synthesized via selective functionalization of furan derivatives, often involving bromination at the 5-position followed by substitution with the 2-methylcyclopropyl group.

- The bromofuran intermediate is treated with an organometallic reagent or cyclopropyl derivative to introduce the 2-methylcyclopropyl substituent.

Condensation with Thiosemicarbazide

- The aldehyde (1 equivalent) is dissolved in methanol (or ethanol) and mixed with thiosemicarbazide (1 equivalent).

- The reaction mixture is refluxed for 3–6 hours, often with the addition of a catalytic amount of glacial acetic acid to promote condensation.

- During reflux, the thiosemicarbazone forms via nucleophilic attack of the thiosemicarbazide amino group on the aldehyde carbonyl, followed by elimination of water.

- The product precipitates out or can be isolated by cooling and filtration.

- Recrystallization from hot ethanol or methanol purifies the compound.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol or Ethanol | Polar protic solvents favor condensation |

| Temperature | Reflux (65–80 °C) | Ensures complete reaction |

| Catalyst | Glacial acetic acid (few drops) | Enhances reaction rate |

| Reaction Time | 3–6 hours | Monitored by TLC or spectroscopic methods |

| Isolation | Filtration after cooling | Product often precipitates |

| Purification | Recrystallization from hot solvent | Improves purity and yield |

Characterization of the Product

- The synthesized 5-(2-Methylcyclopropyl)furan-2-carbothioamide is characterized by spectroscopic techniques such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the formation of the thiosemicarbazone moiety and the integrity of the furan ring and cyclopropyl substituent.

Research Discoveries and Variations in Preparation

Analogous Thiosemicarbazone Syntheses

- Research on various furan-2-carbaldehyde derivatives condensed with thiosemicarbazide has demonstrated that the substitution pattern on the furan ring influences the reaction yield and biological activity of the resulting thiosemicarbazones.

- For example, derivatives with electron-withdrawing groups at the 5-position show different reactivity compared to alkyl-substituted analogs such as 2-methylcyclopropyl.

Data Table Summarizing Key Preparation Aspects

Analyse Chemischer Reaktionen

5-(2-Methylcyclopropyl)furan-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbothioamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-(2-Methylcyclopropyl)furan-2-carbothioamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbothioamide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Functional Group | Key Features | Potential Applications |

|---|---|---|---|---|

| 5-(2-Methylcyclopropyl)furan-2-carbothioamide | Not explicitly listed | Carbothioamide (-C(S)NH₂) | High hydrogen-bonding capacity; sulfur reactivity | Drug candidates, enzyme inhibitors |

| 5-(2-Methylcyclopropyl)furan-2-carbaldehyde | 637728-08-6 | Aldehyde (-CHO) | Electrophilic; prone to nucleophilic addition | Intermediate in organic synthesis |

| [5-(2-Methylcyclopropyl)furan-2-yl]methanesulfonyl chloride | 2228946-58-3 | Sulfonyl chloride (-SO₂Cl) | Reactive intermediate; strong leaving group | Sulfonamide synthesis |

| N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide | Not provided | Propanamide (-CONH₂) | Chiral cyclopropane; complex pharmacophore | Targeted therapeutics |

Key Findings:

Functional Group Influence: The carbothioamide group in the target compound offers distinct electronic and steric properties compared to the aldehyde or sulfonyl chloride groups. The aldehyde (CAS 637728-08-6) is highly reactive in condensation reactions (e.g., forming Schiff bases), making it a valuable synthetic intermediate. However, its electrophilic nature may limit stability compared to the carbothioamide derivative . The sulfonyl chloride (CAS 2228946-58-3) serves as a precursor for sulfonamides, a class of compounds with broad antimicrobial and anticancer applications .

Stereochemical Considerations: The compound described in features a chiral (1S,2R)-2-methylcyclopropyl group, which could enhance binding specificity in biological systems compared to the non-chiral cyclopropane in the target compound. Such stereochemical precision is critical in drug design to minimize off-target effects .

Spectral Data for Structural Elucidation :

- Spectral databases (e.g., ) indicate that the carbothioamide group would exhibit distinct 13C-NMR signals (δ ~170–190 ppm for thiocarbonyl) and IR stretches (~1250 cm⁻¹ for C=S) compared to aldehydes (IR ~1700 cm⁻¹ for C=O) or sulfonyl chlorides (IR ~1370–1170 cm⁻¹ for S=O) .

The methanesulfonyl chloride analog (CAS 2228946-58-3) underscores the utility of reactive intermediates in generating derivatives with tailored properties .

Biologische Aktivität

5-(2-Methylcyclopropyl)furan-2-carbothioamide (CAS 1152604-68-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be represented as follows:

- Molecular Formula : C9H13NOS

- Molecular Weight : 171.27 g/mol

The compound is hypothesized to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain proteases, which are crucial in various biological processes including viral replication and cancer progression.

Antiviral Activity

Recent studies have indicated that compounds related to furan derivatives exhibit antiviral properties, particularly against SARS-CoV-2. For example, derivatives of furan-2-carbothioamide have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with IC50 values in the low micromolar range. Although specific data for 5-(2-Methylcyclopropyl)furan-2-carbothioamide is limited, its structural similarity to known inhibitors suggests potential antiviral activity.

Anticancer Properties

Research indicates that compounds containing thiourea and furan moieties often display anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves the inhibition of cell proliferation and modulation of signaling pathways related to cell survival.

Case Studies

-

SARS-CoV-2 Inhibition

- A study on structurally similar carbothioamide derivatives highlighted their ability to inhibit Mpro with IC50 values ranging from 1.55 μM to 10.76 μM. Although direct studies on 5-(2-Methylcyclopropyl)furan-2-carbothioamide are not available, these findings suggest a promising avenue for further research into its antiviral properties .

- Cytotoxicity Assessments

Research Findings Summary Table

Q & A

Q. What synthetic strategies are recommended for preparing 5-(2-Methylcyclopropyl)furan-2-carbothioamide, and how can its purity and structure be validated?

- Methodological Answer : The compound can be synthesized via cyclopropane ring formation using Simmons–Smith conditions or transition-metal-catalyzed cross-coupling to attach the methylcyclopropyl group to the furan core. Thioamide introduction may involve thionation of a carboxamide precursor using Lawesson’s reagent. Purity validation requires HPLC (≥95% purity, C18 column, methanol/water gradient) and LC-MS for mass confirmation. Structural characterization employs H/C NMR (e.g., δ ~1.2–1.5 ppm for cyclopropane protons, δ ~6.5–7.5 ppm for furan protons) and FTIR (C=S stretch at ~1200–1250 cm) .

Q. How should researchers handle 5-(2-Methylcyclopropyl)furan-2-carbothioamide safely in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store at 2–8°C in airtight, light-resistant containers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Acute toxicity (Category 4, H302) mandates emergency protocols: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if ingested .

Advanced Research Questions

Q. How does the 2-methylcyclopropyl substituent influence the compound’s electronic properties and stability under varying pH conditions?

- Methodological Answer : Cyclopropane’s ring strain enhances electrophilicity, making the compound reactive in acidic or nucleophilic environments. Stability studies (pH 1–12, 25–37°C) monitored via HPLC show degradation at pH <3 (cyclopropane ring opening) and pH >10 (thioamide hydrolysis). Computational analysis (DFT) reveals the cyclopropane’s hyperconjugative effects stabilize the HOMO-LUMO gap (~4.5 eV), affecting redox behavior .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in biological systems?

- Methodological Answer : Synthesize analogs with modified cyclopropane (e.g., 2-ethyl or 2-fluoro substituents) or furan rings (e.g., 5-nitro or 5-carboxy variants). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays (IC values) and compare binding affinities via SPR. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with thioamide sulfur) .

Q. What challenges arise in chromatographic analysis, and how can they be resolved?

- Methodological Answer : Thioamide tautomerism causes peak splitting in reverse-phase HPLC. Mitigate by using acidic mobile phases (0.1% formic acid) to stabilize the thione form. For GC-MS, derivatize with methyl iodide to form stable methylthioether derivatives. UPLC-MS/MS (ESI+) with a BEH C18 column (1.7 µm) achieves baseline separation (retention time ~4.2 min) .

Q. Which computational approaches best predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) over 100 ns trajectories assess binding stability to protein pockets. Quantum mechanics/molecular mechanics (QM/MM) models quantify charge transfer at the thioamide-protein interface. Pharmacophore modeling (MOE) identifies essential features: planar furan, hydrophobic cyclopropane, and hydrogen-bonding thioamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.